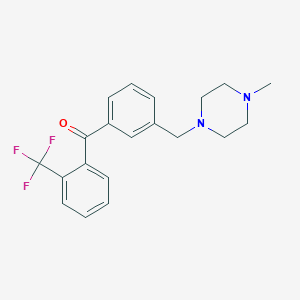

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-4-6-16(13-15)19(26)17-7-2-3-8-18(17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQYUBFDTXCRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643438 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-01-0 | |

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone typically involves the reaction of 4-methylpiperazine with 2-trifluoromethylbenzophenone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the process. The reaction mixture is stirred under hydrogen atmosphere and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high purity. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl and piperazinomethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzophenone derivatives .

Scientific Research Applications

3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone (CAS 898789-18-9): Substituents: Chloro (4-position), fluoro (2-position), and methylpiperazinomethyl (3'-position). Compared to the target compound, this derivative replaces the trifluoromethyl group with smaller halogens.

- 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS 898783-01-2): Substituents: Bromo (3'-position) and methylpiperazinomethyl (2-position). Bromine’s higher atomic weight and polarizability could enhance binding affinity to hydrophobic protein pockets but increase molecular weight (373.29 g/mol vs. ~380–400 g/mol for the target compound) .

Cyano and Trifluoromethyl Derivatives

- 3'-Cyano-2-(4-methylpiperazinomethyl)benzophenone (CAS 898782-84-8): Substituents: Cyano (3'-position) and methylpiperazinomethyl (2-position).

Difluoro-Substituted Derivatives

- 2,4-Difluoro-3'-(4-methylpiperazinomethyl)benzophenone (CAS 898789-31-6): Substituents: Two fluorine atoms (2- and 4-positions) and methylpiperazinomethyl (3'-position). The fluorine atoms increase electronegativity and may enhance metabolic stability compared to non-fluorinated analogs. However, the absence of a trifluoromethyl group likely reduces overall lipophilicity (clogP ~2.5 vs. ~3.5 for the target compound) .

Physicochemical Properties

*Estimated based on structural analogs. †Predicted from similar piperazine-containing compounds. ‡Piperazine pKa typically ranges from 7.5–9.0 in benzophenone derivatives.

Key Observations :

- Bromine substitution introduces higher molecular weight but similar pKa values, suggesting comparable basicity .

Biological Activity

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a trifluoromethyl group and a methylpiperazinomethyl moiety , which contribute to its chemical properties. The synthesis typically involves the reaction of 4-methylpiperazine with 2-trifluoromethylbenzophenone under controlled conditions, often utilizing solvents like methanol and catalysts to optimize yield and purity.

The biological activity of 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is attributed to its ability to interact with various biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. The trifluoromethyl group enhances stability and lipophilicity, while the piperazinomethyl moiety contributes to its potential pharmacological properties.

In Vitro Studies

Recent in vitro assays have highlighted the potential of similar compounds in inhibiting bacterial growth and cancer cell proliferation. For example, a study demonstrated that certain benzophenone derivatives displayed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) in the low µg/mL range .

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound A | 62.5 | 78.12 |

| Compound B | 50 | 60 |

Antiproliferative Effects

In terms of antiproliferative activity, compounds with similar structures have shown effectiveness against various cancer cell lines, including HeLa and A549 cells. For instance, one study reported IC50 values indicating moderate to high antiproliferative effects for certain benzophenone derivatives .

Future Directions

Ongoing research is necessary to fully elucidate the biological activities of 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone. Investigating its interactions with specific molecular targets can provide insights into its therapeutic potential. Furthermore, exploring its efficacy in vivo will be crucial for assessing its viability as a candidate for drug development.

Q & A

Q. What are the recommended synthetic routes for 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the trifluoromethyl group to the benzophenone core using nucleophilic trifluoromethylation with reagents like TMSCF₃ under copper catalysis . The 4-methylpiperazine moiety is typically introduced via alkylation or reductive amination of a benzyl chloride intermediate. For optimization, monitor reaction progress using HPLC (as purity standards in suggest 95% thresholds) and employ Dean-Stark traps to remove water in condensation steps. Intermediate purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical to avoid byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group (distinct ¹⁹F coupling at ~-60 ppm) and the piperazine protons (δ 2.3–2.5 ppm for N-methyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z). Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, referencing the 95% purity benchmarks in similar compounds .

Q. What are the key solubility and stability considerations for this compound in experimental setups?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, so dissolve the compound in DMSO (≤10 mg/mL) for biological assays. For stability, store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the piperazine ring. Avoid prolonged exposure to light, as benzophenone derivatives are prone to photodegradation (see storage guidelines in for structurally related benzophenones).

Advanced Research Questions

Q. How does the 4-methylpiperazinomethyl substituent influence the compound’s bioactivity compared to analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied piperazine substituents (e.g., ethyl, cyclopropyl). Evaluate bioactivity (e.g., receptor binding assays) and correlate with computational molecular docking (AutoDock Vina) to assess steric/electronic effects. highlights analogs with trifluoromethyl-aniline groups, suggesting similar strategies for comparing substituent impacts .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents in ’s catalog entries) or assay conditions. Perform batch-to-batch reproducibility tests using LC-MS to identify contaminants. Validate biological activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Cross-reference with crystallographic data (if available) to confirm binding modes .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Improve metabolic stability by replacing labile groups (e.g., methylpiperazine) with bulkier tert-butylpiperazine derivatives. Use PAMPA assays to assess passive permeability and CYP450 inhibition assays to predict hepatic clearance. For enhanced solubility, prepare phosphate or hydrochloride salts, as seen in sulfonamide derivatives ( ) .

Data Analysis and Interpretation

Q. What computational tools are recommended for predicting the compound’s reactivity and toxicity?

- Methodological Answer : Use Density Functional Theory (DFT) (Gaussian 09, B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites. For toxicity, apply ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and hERG channel inhibition. Cross-validate with experimental Ames tests for mutagenicity.

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer : Splitting anomalies may arise from dynamic effects (e.g., rotamers in the piperazine ring). Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆ to slow conformational exchange. Compare with 2D COSY and NOESY spectra to assign coupling partners. For complex cases, use crystallography ( ’s IUPAC naming conventions aid in structural validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.